Cas no 86-26-0 (2-Methoxybiphenyl)

2-Methoxybiphenyl structure
2-Methoxybiphenyl structure
商品名:2-Methoxybiphenyl
CAS番号:86-26-0
MF:C13H12O
メガワット:184.233783721924
MDL:MFCD00008367
CID:81729
PubChem ID:87558324

2-Methoxybiphenyl 化学的及び物理的性質

名前と識別子

    • 2-Methoxybiphenyl
    • 2-Phenylanisole
    • biphenyl-2-yl methyl ether
    • o-Methoxybiphenyl
    • o-Methoxydiphenyl
    • 1,1'-BIPHENYL,2-METHOXY-
    • o-phenyl-anisol
    • 2-methoxy-1'-biphenyl
    • 2-methoxy-1,1'-biphenyl
    • methyl diphenyl ether
    • o-phenyl anisole
    • 2-methoxy biphenyl
    • o-Phenylanisole
    • 1,1'-Biphenyl, 2-methoxy-
    • Anisole, o-phenyl-
    • 2-Methoxy-biphenylate
    • 1-methoxy-2-phenylbenzene
    • 1,1'-Biphenyl, methoxy-
    • NLWCWEGVNJVLAX-UHFFFAOYSA-N
    • 2-Phenyl-anisol
    • methoxybiphenyl
    • 2-phenylanisol
    • 2-methoxy-biphenyl
    • methoxy-1,1'-biphenyl
    • 2-Methoxy-1,1′-biphenyl (ACI)
    • Anisole, o-phenyl- (6CI, 7CI, 8CI)
    • 2-Hydroxybiphenyl methyl ether
    • NSC 2148
    • o-Phenylanisol
    • MDL: MFCD00008367
    • インチ: 1S/C13H12O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3
    • InChIKey: NLWCWEGVNJVLAX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C(C2C=CC=CC=2)=CC=CC=1
    • BRN: 2045749

計算された属性

  • せいみつぶんしりょう: 184.08900
  • どういたいしつりょう: 184.089
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 161
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 9.2
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.023 g/mL at 25 °C(lit.)
  • ゆうかいてん: 30-33 °C(lit.)
  • ふってん: 274°C(lit.)
  • フラッシュポイント: >230 °F
  • 屈折率: n20/D 1.61(lit.)
  • すいようせい: Soluble in toluene. Insoluble in water.
  • PSA: 9.23000
  • LogP: 3.36220
  • ようかいせい: 自信がない

2-Methoxybiphenyl セキュリティ情報

  • ヒント:に警告
  • 危害声明: H303-H316
  • 警告文: P312-P332+P313
  • WGKドイツ:2
  • セキュリティの説明: S24/25
  • RTECS番号:BZ8835000
  • 危険物標識: Xn
  • TSCA:Yes
  • リスク用語:R33

2-Methoxybiphenyl 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Methoxybiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1713-25G
2-Methoxybiphenyl
86-26-0 >98.0%(GC)
25g
¥315.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X36515-25g
2-Methoxybiphenyl
86-26-0
25g
¥376.0 2021-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M1713-25g
2-Methoxybiphenyl
86-26-0 98.0%(GC)
25g
¥450.0 2022-06-10
Aaron
AR00GSFO-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$115.00 2025-01-24
Aaron
AR00GSFO-5g
2-Methoxybiphenyl
86-26-0 98%
5g
$11.00 2025-01-24
abcr
AB177378-25g
2-Methoxybiphenyl, 98%; .
86-26-0 98%
25g
€64.30 2025-02-18
1PlusChem
1P00GS7C-5g
2-Methoxybiphenyl
86-26-0 98%
5g
$16.00 2024-04-21
Ambeed
A270433-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$202.0 2024-04-17
1PlusChem
1P00GS7C-100g
2-Methoxybiphenyl
86-26-0 98%
100g
$162.00 2024-04-21
Ambeed
A270433-25g
2-Methoxybiphenyl
86-26-0 98%
25g
$65.0 2024-04-17

2-Methoxybiphenyl 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate Solvents: Choline chloride ;  5 h, 60 °C
リファレンス
Ligand-Free Bioinspired Suzuki-Miyaura Coupling Reactions using Aryltrifluoroborates as Effective Partners in Deep Eutectic Solvents
Dilauro, Giuseppe ; et al, ChemSusChem, 2018, 11(19), 3495-3501

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  3.5 h, 80 °C
リファレンス
Palladium Nanoparticle-Embedded Polymer Thin Film "Dip Catalyst" for Suzuki-Miyaura Reaction
Hariprasad, E.; et al, ACS Catalysis, 2012, 2(6), 1179-1186

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
リファレンス
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; et al, ChemCatChem, 2016, 8(4), 743-750

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Hexaiodo[1-[2-[4-(isocyano-κC)-3,5-bis(1-methylethyl)phenyl]ethynyl]-3,5-bis[2-[… Solvents: Methanol ;  8 h, 70 °C
リファレンス
A palladium-carbon-connected organometallic framework and its catalytic application
Dong, Ying; et al, Chemical Communications (Cambridge, 2019, 55(96), 14414-14417

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Palladium, [N,N′-bis[3-(triethoxysilyl)propyl][2,2′-bipyridine]-4,4′-dimethanami… (MCM-41-anchored) Solvents: Tetrahydrofuran ;  24 h, reflux
リファレンス
Anchored palladium bipyridyl complex in nanosized MCM-41: A recyclable and efficient catalyst for the Kumada-Corriu reaction
Tsai, Fu-Yu; et al, Tetrahedron, 2007, 63(20), 4304-4309

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1,3-Dihydro-1,1-bis(1-methylethyl)-3,3-bis(trifluoromethyl)-2,1-benzoxasilole Solvents: Tetrahydrofuran ,  Butyl ether ;  -78 °C; -78 °C → rt; 1.5 h, rt
1.2 Catalysts: X-Phos ,  (SP-4-3)-[Dicyclohexyl[2′,4′,6′-tris(1-methylethyl)[1,1′-biphenyl]-2-yl]phosphin… Solvents: Tetrahydrofuran ;  24 h, 70 °C
1.3 Reagents: Water
リファレンス
Design, Synthesis, and Validation of an Effective, Reusable Silicon-Based Transfer Agent for Room-Temperature Pd-Catalyzed Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides with Readily Available Aryl Lithium Reagents
Martinez-Solorio, Dionicio; et al, Journal of the American Chemical Society, 2016, 138(6), 1836-1839

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-38-7 Solvents: Ethanol ,  Water ;  6 h, 80 °C
リファレンス
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; et al, Inorganica Chimica Acta, 2022, 543,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Palladium Solvents: Isopropanol ,  Toluene ;  90 °C
リファレンス
Encapsulated palladium catalysts
Pears, David A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[2,6-Bis[(diphenylphosphino-κP)methyl]phenyl-κC](2,2,2-trifluoroacetato… Solvents: Toluene ;  18 h, 160 °C
リファレンス
A catalytic and mechanistic investigation of a PCP pincer palladium complex in the Stille reaction
Olsson, Daniel; et al, Dalton Transactions, 2005, (11), 1924-1929

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium ,  2570110-06-2 Solvents: Methanol ,  Water ;  10 min, rt
1.2 rt; 10 min, 30 °C; 5 h, 30 °C
リファレンス
Pyridine-based hypercrosslinked polymers as support materials for palladium photocatalysts and their application in Suzuki-Miyaura coupling reactions
Zhang, Yan; et al, New Journal of Chemistry, 2020, 44(35), 15202-15208

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,4-di-tert-butylphenyl) phosphite Solvents: Tetrahydrofuran ;  rt → 150 °C; 10 min, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Transition metal catalyzed cross-coupling of aryl Grignard reagents with aryl fluorides via Pd- or Ni-activation of the C-F bond: an efficient synthesis of unsymmetrical biaryls - application of microwave technology in ligand and catalyst screening
Dankwardt, John W., Journal of Organometallic Chemistry, 2005, 690(4), 932-938

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Triethylamine Catalysts: Polyoxyethanyl α-tocopheryl sebacate ,  stereoisomer of [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2… Solvents: Water ;  6 h, 23 °C
リファレンス
Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles
Lipshutz, Bruce H.; et al, Organic Letters, 2008, 10(7), 1333-1336

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  2 h, rt
リファレンス
On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs
McCann, Lucas C.; et al, Angewandte Chemie, 2014, 53(17), 4386-4389

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium (Al(OH)3-supported) Solvents: Dimethylformamide ,  Water ;  1.5 h, 40 °C
リファレンス
An efficient Pd/Al(OH)3 nanoparticle catalyst for Suzuki coupling reactions of aryl halides
Li, Xing; et al, Synthesis, 2014, 46(12), 1593-1602

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: Bis(benzonitrile)dichloropalladium ,  2925303-71-3 Solvents: Toluene ;  12 h, rt
1.2 Reagents: Potassium carbonate Solvents: Toluene ,  Water ;  2 h, 80 °C
リファレンス
Porous Supramolecular Assemblies for Efficient Suzuki Coupling of Aryl Chlorides
Chen, Fang; et al, Small, 2023, 19(36),

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Lithium hydroxide Catalysts: [N-[(2-Pyridinyl-κN)carbonyl]-L-valinato(2-)-κN,κO]palladium Solvents: Methanol ;  10 h, rt
リファレンス
Trifunctional N,N,O-Terdentate Amido/Pyridyl Carboxylate Ligated Pd(II) Complexes for Heck and Suzuki Reactions
Kantam, M. Lakshmi; et al, Journal of Organic Chemistry, 2009, 74(13), 4882-4885

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-ethylpropyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ;  8 h, rt
リファレンス
On the remarkably different role of salt in the cross-coupling of arylzincs from that seen with alkylzincs
McCann, Lucas C.; et al, Angewandte Chemie, 2014, 53(17), 4386-4389

ごうせいかいろ 18

はんのうじょうけん
1.1 Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… ;  10 min, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
リファレンス
Fast, greener and scalable direct coupling of organolithium compounds with no additional solvents
Pinxterhuis, Erik B.; et al, Nature Communications, 2016, 7,

ごうせいかいろ 19

はんのうじょうけん
1.1 Catalysts: 2134194-87-7 Solvents: Diethyl ether ,  tert-Amyl methyl ether ;  30 min, rt; 16 h, 50 °C
リファレンス
Less hindered ligands give improved catalysts for the nickel catalysed Grignard cross-coupling of aromatic ethers
Harkness, Gavin J.; et al, Catalysis Science & Technology, 2018, 8(1), 328-334

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Lithium chloride Catalysts: Nickel(1+), chloro[N,N′-[6-(dimethylamino)-1,3,5-triazine-2,4-diyl-κN3]bis[P,P-b… Solvents: Tetrahydrofuran ;  rt; 6 h, 60 °C
リファレンス
A triazine-based Ni(II) PNP pincer complex as catalyst for Kumada-Corriu and Negishi cross-coupling reactions
Mastalir, Mathias; et al, Monatshefte fuer Chemie, 2017, 148(1), 105-109

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate ,  1,4-Benzenedicarboxaldehyde, polymer with 4,4′,4′′,4′′′-methanetetrayltetrakis[b… Solvents: Methanol ,  Water ;  20 min, 70 °C
リファレンス
Heterogeneous Catalysis by Covalent Organic Frameworks (COF): Pd(OAc)2@COF-300 in Cross-Coupling Reactions
Goncalves, Raoni S. B.; et al, ChemCatChem, 2016, 8(4), 743-750

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium fluoride ,  18-Crown-6 Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis(7,10-dicyclohexyl-9-phenanthrenyl)-4,5-dihydro-, chlorid… Solvents: Tetrahydrofuran ;  24 h, 50 °C
リファレンス
Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand
Song, Chun; et al, Tetrahedron, 2005, 61(31), 7438-7446

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-2)-[1,1′-Bis[bis(1,1-dimethylethyl)phosphino-κP]ferrocene]dichloropalladiu… Solvents: Acetonitrile ,  Water ;  1 - 2 h, 60 °C
リファレンス
A mild robust generic protocol for the Suzuki reaction using an air stable catalyst
Moseley, Jonathan D.; et al, Tetrahedron, 2012, 68(30), 6010-6017

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium acetate Catalysts: Palladium diacetate Solvents: Isopropanol ,  Toluene
リファレンス
Polyurea-encapsulated palladium(II) acetate: a robust and recyclable catalyst for use in conventional and supercritical media
Ley, Steven V.; et al, Chemical Communications (Cambridge, 2002, (10), 1134-1135

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel ,  2-(Diphenylphosphino)-α-methylbenzenemethanol Solvents: Diethyl ether ;  9 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Methanol ;  0 °C
リファレンス
Hydroxyphosphine Ligand for Nickel-Catalyzed Cross-Coupling through Nickel/Magnesium Bimetallic Cooperation
Yoshikai, Naohiko; et al, Journal of the American Chemical Society, 2009, 131(27), 9590-9599

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Palladium diacetate ,  1-(Dicyclohexylphosphino)-2-(2-methylphenyl)ferrocene Solvents: 1,4-Dioxane ;  24 h, 95 °C
リファレンス
Ferrocenyl monophosphine ligands: Synthesis and applications in the Suzuki-Miyaura coupling of aryl chlorides
Baillie, Colin; et al, Journal of Organic Chemistry, 2004, 69(22), 7779-7782

ごうせいかいろ 27

はんのうじょうけん
1.1 Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 2-Methoxyethanol ,  Water ;  6 h, reflux
リファレンス
Palladium-catalyzed cross-coupling reaction of diarylboron compounds with aryl halides
Ito, Takatoshi; et al, Kagaku to Kogyo (Osaka, 2006, 80(9), 430-436

ごうせいかいろ 28

はんのうじょうけん
1.1 Catalysts: Palladium, bis[μ-[benzenemethanolato(2-)-κC2,κO1:κO1]]bis(triphenylarsine)di- Solvents: Dimethylformamide
リファレンス
Palladacycles as precatalysts in Heck and cross-coupling reactions
Munoz, M. Paz; et al, Advanced Synthesis & Catalysis, 2001, 343(4), 338-342

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  1 h, 75 °C
リファレンス
Palladium Supported on Silk Fibroin for Suzuki-Miyaura Cross-Coupling Reactions
Rizzo, Giorgio ; et al, European Journal of Organic Chemistry, 2020, 2020(45), 6992-6996

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ,  Water ;  60 min, 50 °C
リファレンス
In situ grown palladium nanoparticles on polyester fabric as easy-separable and recyclable catalyst for Suzuki-Miyaura reaction
Xu, Tiefeng; et al, Catalysis Communications, 2021, 157,

ごうせいかいろ 31

はんのうじょうけん
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  3-(1,1-Dimethylethyl)-1-[2-(diphenylphosphino)phenyl]-5-methyl-1H-pyrazole Solvents: Toluene ,  Tetrahydrofuran ;  rt; 10 h, 55 °C
1.2 Reagents: Water ;  rt
リファレンス
Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions
Pal, Anwesha; et al, Tetrahedron, 2010, 66(29), 5451-5458

ごうせいかいろ 32

はんのうじょうけん
1.1 Catalysts: Bis(acetylacetonato)nickel ,  2-(Diphenylphosphino)-α-methylbenzenemethanol Solvents: Diethyl ether ;  9 h, rt; rt → 0 °C
1.2 Reagents: Methanol ;  0 °C
リファレンス
Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation
Yoshikai, Naohiko; et al, Journal of the American Chemical Society, 2005, 127(51), 17978-17979

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Palladium diacetate ,  1,1-Bis(diphenylphosphino)ferrocene Solvents: Dimethylformamide ;  15 h, 80 °C
リファレンス
Homogeneous Palladium-Catalyzed Selective Reduction of 2,2'-Biphenols Using HCO2H as Hydrogen Source
Li, Ruoling; et al, Synthesis, 2021, 53(9), 1605-1618

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Isopropanol ,  Dichloromethane ,  Water ;  10 min, 100 °C
リファレンス
Microwave-enhanced cross-coupling reactions involving potassium organotrifluoroborates
Kabalka, George W.; et al, Tetrahedron Letters, 2005, 46(37), 6329-6331

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2723513-15-1 Solvents: Dimethylformamide ,  Water ;  20 h, 100 °C
リファレンス
[6,5] CNN Palladium(II) Pincer Complexes Containing N-Substituted Monoanionic and Dianionic Guanidinate Ligands: Syntheses, Structural Aspects, and Their Utility in Suzuki-Miyaura Coupling Reactions
Sinha, Nitish Kumar; et al, Organometallics, 2021, 40(21), 3535-3549

ごうせいかいろ 36

はんのうじょうけん
1.1 Catalysts: Palladium Solvents: Toluene ;  20 min, 140 °C
リファレンス
Encapsulated palladium catalysts
Pears, David A.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-5

ごうせいかいろ 37

はんのうじょうけん
1.1 Catalysts: [2′,6′-Bis(1-methylethoxy)[1,1′-biphenyl]-2-yl]dicyclohexylphosphine ,  2751616-98-3 Solvents: Tetrahydrofuran ;  20 min, rt
1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Tetradecane Solvents: Tetrahydrofuran ;  16 h, rt
リファレンス
Halogen-Bridged Methylnaphthyl Palladium Dimers as Versatile Catalyst Precursors in Coupling Reactions
Sivendran, Nardana ; et al, Angewandte Chemie, 2021, 60(47), 25151-25160

ごうせいかいろ 38

はんのうじょうけん
1.1 Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Hexane ;  18 h, reflux
1.2 Reagents: Ammonium chloride Solvents: Hexane ,  Water
リファレンス
Alkali-metal-mediated manganation(II) of functionalized arenes and applications of ortho-manganated products in Pd-catalyzed cross-coupling reactions with iodobenzene
Blair, Victoria L.; et al, Chemistry - A European Journal, 2008, 14(1), 65-72

ごうせいかいろ 39

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: 2-Methoxyethanol ,  Water ;  6 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Palladium-catalyzed cross-coupling reaction of potassium diaryldifluoroborates with aryl halides
Ito, Takatoshi; et al, Synlett, 2003, (10), 1435-1438

2-Methoxybiphenyl Raw materials

2-Methoxybiphenyl Preparation Products

2-Methoxybiphenyl 関連文献

2-Methoxybiphenylに関する追加情報

2-Methoxybiphenyl (CAS No: 86-26-0)

2-Methoxybiphenyl is a versatile organic compound with the CAS registry number 86-26-0. It is widely recognized in the chemical and pharmaceutical industries due to its unique properties and diverse applications. This compound is characterized by its biphenyl structure, where two benzene rings are connected by a single bond, with a methoxy group (-OCH3) attached to the second position of one of the rings.

The chemical formula of 2-Methoxybiphenyl is C13H10O, and its molecular weight is approximately 178.24 g/mol. The compound exists as a crystalline solid at room temperature, with a melting point of around 55°C and a boiling point of about 315°C under standard conditions. Its solubility in water is low, making it more suitable for organic solvents.

Synthesis and Properties

2-Methoxybiphenyl can be synthesized through various methods, including Friedel-Crafts alkylation and Ullmann coupling reactions. These methods allow for precise control over the substitution pattern on the biphenyl ring, ensuring the desired methoxy group placement at the second position.

One of the key properties of 2-Methoxybiphenyl is its ability to act as a ligand in organometallic chemistry, facilitating catalytic processes in industrial applications. Additionally, it exhibits moderate UV absorption characteristics, making it useful in optical materials and sensors.

Applications in Industry and Research

In the pharmaceutical industry, 2-Methoxybiphenyl serves as an intermediate in the synthesis of various bioactive compounds. Its structure provides a platform for further functionalization, enabling the development of potential drug candidates with specific therapeutic effects.

The compound also finds application in materials science, particularly in the development of advanced polymers and liquid crystal displays (LCDs). Its biphenyl structure contributes to the stability and performance of these materials under varying conditions.

Recent studies have explored the use of 2-Methoxybiphenyl in photocatalysis and energy storage systems. Researchers have demonstrated its potential as an efficient photocatalyst for water splitting under visible light, highlighting its role in sustainable energy solutions.

Environmental Considerations

As with many organic compounds, understanding the environmental impact of 2-Methoxybiphenyl is crucial for its responsible use. Studies indicate that while it is not inherently hazardous, proper handling and disposal are necessary to minimize ecological risks.

In conclusion, 2-Methoxybiphenyl (CAS No: 86-26-0) remains a significant compound in both academic research and industrial applications due to its unique chemical properties and versatility.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:86-26-0)2-Methoxybiphenyl
A1207271
清らかである:99%
はかる:100g
価格 ($):182.0